molecular formula C8H15NO3 B2711374 Ethyl trans-4-methoxypyrrolidine-3-carboxylate CAS No. 2102408-85-3

Ethyl trans-4-methoxypyrrolidine-3-carboxylate

Cat. No. B2711374
CAS RN: 2102408-85-3
M. Wt: 173.212
InChI Key: LFWULXIJRFIGSH-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl trans-4-methoxypyrrolidine-3-carboxylate is a chemical compound with the molecular formula C8H15NO3 . It has a molecular weight of 173.21 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of Ethyl trans-4-methoxypyrrolidine-3-carboxylate consists of 8 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

Ethyl trans-4-methoxypyrrolidine-3-carboxylate should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C . The boiling point is not specified .

Scientific Research Applications

Synthesis of VLA-4 Antagonists

A study by Chiba et al. (2012) presents a concise synthesis of Ethyl trans-[(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylate as a key intermediate for the development of a very late antigen-4 (VLA-4) antagonist. This synthesis involves a reductive etherification process, demonstrating the compound's role in the synthesis of potential therapeutic agents targeting inflammatory diseases and cancer. The methodology provides a straightforward path to the antagonist in six steps with a 38% overall yield from commercially available materials (Chiba, Muro, Setoguchi, & Machinaga, 2012).

Educational Applications in Organic Chemistry

R. G. Stabile and A. Dicks (2004) explored the synthesis and characterization of a sunscreen analog, ethyl trans-4-methoxycinnamate, demonstrating the educational value of synthesizing Ethyl trans-4-methoxypyrrolidine-3-carboxylate derivatives. This study is tailored for students with a strong background in organic chemistry, emphasizing carbonyl condensation reactions and esterification processes. It also discusses the "cesium effect" in organic synthesis, offering a practical application of theoretical knowledge in laboratory settings (Stabile & Dicks, 2004).

Antimicrobial Activity

The antimicrobial properties of Ethyl trans-4-methoxypyrrolidine-3-carboxylate derivatives were investigated by Mohamed et al. (2012), who synthesized a range of 8-Ethoxycoumarin derivatives displaying significant antimicrobial activity. These findings suggest potential applications in developing new antimicrobial agents, highlighting the chemical's role in synthesizing compounds with health-related benefits (Mohamed, El-Wahab, Ahmed, El-Agrody, Bedair, Eid, & Khafagy, 2012).

Development of Antitumor Agents

Research by Tomita et al. (2002) focused on synthesizing novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. This study found that Ethyl trans-4-methoxypyrrolidine-3-carboxylate derivatives, particularly the trans-3-amino-4-methoxypyrrolidinyl derivative, showed promising antitumor activity, comparable to that of the established drug etoposide. The research underscores the compound's potential in oncology, especially in designing new anticancer drugs (Tomita, Tsuzuki, Shibamori, Tashima, Kajikawa, Sato, Kashimoto, Chiba, & Hino, 2002).

Safety And Hazards

This compound has a signal word of “Warning” and has hazard statements H302, H315, H319, and H335 . This means it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

ethyl (3R,4S)-4-methoxypyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-3-12-8(10)6-4-9-5-7(6)11-2/h6-7,9H,3-5H2,1-2H3/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWULXIJRFIGSH-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCC1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CNC[C@H]1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl trans-4-methoxypyrrolidine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.